

Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview

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Compound of Interest		
Compound Name:	N,3-dihydroxybenzamide	
Cat. No.:	B103962	Get Quote

Introduction

N,3-dihydroxybenzamide is a small molecule of interest in the field of drug discovery, primarily recognized for its role as a metal-chelating moiety. Its simple structure, featuring a catechol group and a benzamide, provides a scaffold for the development of therapeutic agents targeting a variety of biological processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the potential of **N,3-dihydroxybenzamide** and its derivatives.

Application Notes

The **N,3-dihydroxybenzamide** scaffold has been investigated for several therapeutic applications, largely stemming from its ability to coordinate with metal ions and its structural similarity to key biological motifs.

Iron Chelation Therapy

The catechol group of **N,3-dihydroxybenzamide** is a potent iron-chelating moiety. This property is the basis for its potential application in conditions of iron overload, such as thalassemia and hemochromatosis. By sequestering excess iron, **N,3-dihydroxybenzamide**-based compounds can mitigate iron-induced oxidative stress and cellular damage. Derivatives of 2,3-dihydroxybenzamide have been synthesized and shown to form stable complexes with Fe(III), exhibiting a high affinity and selectivity for iron over other biologically relevant metal ions.[1]



Antimicrobial Drug Delivery

The iron acquisition systems of many pathogenic bacteria rely on siderophores, which are small molecules with a high affinity for iron. The 2,3-dihydroxybenzamide motif is a key component of some siderophores, such as enterobactin.[2] This has led to the "Trojan Horse" strategy in antibiotic development, where **N,3-dihydroxybenzamide**-containing molecules are conjugated to antibiotics.[3][4] These conjugates can hijack the bacterial iron uptake machinery to deliver the antibiotic into the cell, thereby increasing its efficacy and overcoming certain resistance mechanisms. A synthetic mimic of enterobactin, TRENCAM (N,N',N"-(nitrilotris(ethane-2,1-diyl))tris(2,3-dihydroxybenzamide)), has been successfully used to enhance the delivery of ampicillin into Gram-negative bacteria.[3][4]

Anticancer Agents

The anticancer potential of **N,3-dihydroxybenzamide** derivatives is being explored through several mechanisms:

- Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a known class of HDAC inhibitors.[5] While the N,3-dihydroxy motif is not the typical zinc-binding group in most clinically advanced HDAC inhibitors, the benzamide scaffold is a common feature.
 Modification of the N,3-dihydroxybenzamide core could lead to the discovery of novel HDAC inhibitors with unique selectivity profiles.
- Induction of Apoptosis: Certain benzamide derivatives have demonstrated the ability to
 induce cell cycle arrest and apoptosis in cancer cell lines. For example, N-(3-chloro-1,4dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant anti-tumor activities with
 IC50 values in the low micromolar range against prostate cancer cells.[6]
- Targeted Radionuclide Delivery: The strong chelating properties of triscatecholate ligands, which include the dihydroxybenzamide moiety, are being investigated for the delivery of radioactive isotopes for cancer imaging and therapy.[7]

Antioxidant Activity

The phenolic hydroxyl groups of **N,3-dihydroxybenzamide** can act as antioxidants by scavenging free radicals. This property may be beneficial in diseases associated with oxidative



stress. The antioxidant properties of mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide structure, have been demonstrated in DPPH assays.[1]

Quantitative Data

The following tables summarize the available quantitative data for **N,3-dihydroxybenzamide** derivatives and related compounds.

Table 1: Iron Chelation and Stability Constants

Compound/De rivative	Metal Ion	Log K (Stability Constant)	pM Value	Reference
N(alpha),- N(epsilon)- Bis[2,3- dihydroxybenzoyl]-l-lysyl-(gamma- N-methyl-N- hydroxyamido)- L-glutamic acid	Fe(III)	logβ110 = 31.4	18.3	[8]
N-methyl-2,3- dihydroxybenza mide (MDHB)	H+	log K2H = 7.50	-	[1]

Table 2: In Vitro Anticancer Activity



Compound	Cell Line	IC50 (μM)	Reference
N-(3-chloro-1,4-dioxo- 1,4- dihydronaphthalen-2- yl)-benzamide (NCDDNB)	CWR-22 (prostate)	2.5	[6]
N-(3-chloro-1,4-dioxo- 1,4- dihydronaphthalen-2- yl)-benzamide (NCDDNB)	PC-3 (prostate)	2.5	[6]
N-(3-chloro-1,4-dioxo- 1,4- dihydronaphthalen-2- yl)-benzamide (NCDDNB)	DU-145 (prostate)	6.5	[6]
3,4,5-trihydroxy-N– tert-butyl-benzamide	HCT-116 (colon)	0.16	[9]
3,4,5-trihydroxy–N- hexyl-benzamide	HCT-116 (colon)	0.07	[9]

Table 3: HDAC Inhibitory Activity

Compound	HDAC Isoform	IC50 (nM)	Reference
BA3 (a benzamide- based inhibitor)	HDAC1	4.8	[10]
BA3 (a benzamide- based inhibitor)	HDAC2	39.9	[10]
16 (2- methylthiobenzamide derivative)	HDAC3	29	[11]



Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that may require optimization for specific **N,3-dihydroxybenzamide** derivatives.

Protocol 1: Ferrous Iron Chelating Assay

This protocol is adapted from the ferrozine-based assay to determine the iron-chelating capacity of a test compound.

Principle: Ferrozine forms a stable, magenta-colored complex with Fe(II) ions, which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe(II) complex is inhibited, leading to a decrease in absorbance.

Materials:

- Test compound (e.g., N,3-dihydroxybenzamide derivative)
- FeSO4.7H2O
- Ferrozine
- Deionized water
- 96-well microplate
- · Microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
- Prepare a 2 mM solution of FeSO4·7H2O in deionized water.
- Prepare a 5 mM solution of ferrozine in deionized water.
- In a 96-well plate, add 50 μL of various concentrations of the test compound.



- Add 50 μ L of the 2 mM FeSO4 solution to each well and mix. Incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 100 μL of the 5 mM ferrozine solution to each well.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 562 nm using a microplate reader.
- Calculate the percentage of iron chelation using the following formula: % Chelation =
 [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the control
 (without the test compound) and A_sample is the absorbance in the presence of the test
 compound.

Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol determines the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye neutral red.[12][13]

Principle: Viable cells take up neutral red into their lysosomes. The amount of dye incorporated is proportional to the number of viable cells. A decrease in dye uptake indicates cytotoxicity.

Materials:

- Test compound
- Cell line of interest (e.g., a cancer cell line)
- Complete cell culture medium
- Neutral Red (NR) solution (e.g., 33 μg/mL)
- NR desorbing fixative (e.g., ethanol/acetic acid/water)
- 96-well cell culture plates
- Incubator (37°C, 5% CO2)



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in complete culture medium.
- Remove the medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).
- Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.
- Remove the treatment medium and add the Neutral Red solution to each well. Incubate for 3 hours.
- Remove the NR solution and wash the cells.
- Add the NR desorbing fixative to each well and incubate for 20-45 minutes with gentle shaking to extract the dye.
- Measure the absorbance at a wavelength of approximately 540 nm.
- Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. This change can be monitored spectrophotometrically.

Materials:



- Test compound
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

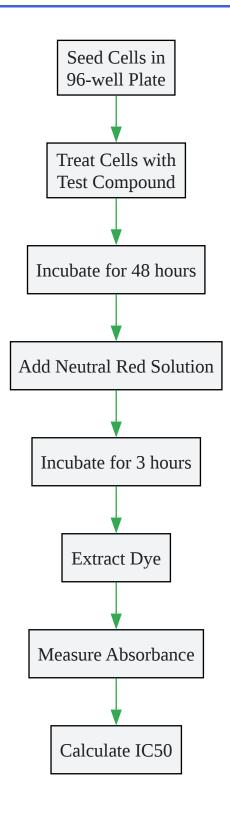
Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add various concentrations of the test compound to the wells. Include a control with the solvent only.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the formula: %
 Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance
 of the DPPH solution without the test compound and A_sample is the absorbance in the
 presence of the test compound.

Visualizations

Caption: Workflow for the Ferrous Iron Chelating Assay.

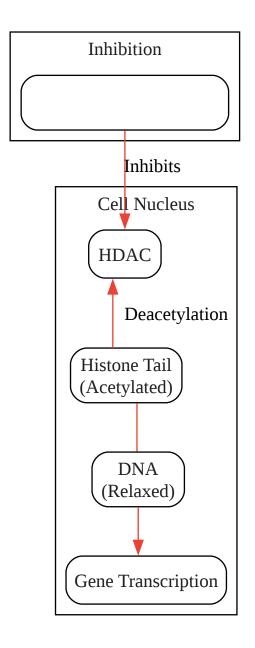




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Caption: Workflow for the In Vitro Cytotoxicity Assay.





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Caption: Potential Mechanism of HDAC Inhibition.

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Methodological & Application





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